molecular formula C7H3BrF3NO2 B1266209 2-Bromo-5-nitrobenzotrifluoride CAS No. 367-67-9

2-Bromo-5-nitrobenzotrifluoride

Cat. No. B1266209
CAS RN: 367-67-9
M. Wt: 270 g/mol
InChI Key: SXEQQBBOAMHOID-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H3BrF3NO2. It has an average mass of 270.003 Da and a monoisotopic mass of 268.929932 Da .


Synthesis Analysis

The synthesis of 2-Bromo-5-nitrobenzotrifluoride can be achieved through several methods. One method involves the nitration of m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. The target compound, 2-bromo-5-fluorobenzotrifluoride, is finally synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitrobenzotrifluoride can be represented as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Bromo-5-nitrobenzotrifluoride has a density of 1.8±0.1 g/cm³, a boiling point of 245.2±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 97.8±25.9 °C .

Scientific Research Applications

Chemical Synthesis

2-Bromo-5-nitrobenzotrifluoride is a valuable compound in chemical synthesis. It serves as a building block in the synthesis of various organic compounds due to its reactive bromine and nitro groups .

Preparation of Unsymmetrical Diamine Monomers

This compound can be used in the preparation of new unsymmetrical diamine monomers containing both the benzimidazole ring and trifluoromethyl group . An example of such a monomer is 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole .

Preparation of Diphenylphosphine Oxides

2-Bromo-5-nitrobenzotrifluoride can also be used in the synthesis of diphenylphosphine oxides . One such compound is 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO) .

Material Science

In material science, 2-Bromo-5-nitrobenzotrifluoride can be used in the synthesis of materials with specific properties. The trifluoromethyl group can impart unique properties to the resulting materials .

Pharmaceutical Research

In pharmaceutical research, 2-Bromo-5-nitrobenzotrifluoride can be used as a precursor for the synthesis of various pharmaceutical compounds. The presence of the nitro group allows for a variety of chemical transformations .

Agrochemical Research

Similarly, in agrochemical research, this compound can be used in the synthesis of various agrochemicals. The trifluoromethyl group is often found in many pesticides and herbicides .

Safety and Hazards

When handling 2-Bromo-5-nitrobenzotrifluoride, it’s important to avoid all personal contact, including inhalation. Protective clothing should be worn when there’s a risk of exposure. The compound should be used in a well-ventilated area, and concentration in hollows and sumps should be prevented . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

properties

IUPAC Name

1-bromo-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEQQBBOAMHOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190150
Record name 2-Bromo-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrobenzotrifluoride

CAS RN

367-67-9
Record name 2-Bromo-5-nitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitrobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the low-temperature bromination reaction in the synthesis of 2-Bromo-5-nitrobenzotrifluoride?

A1: The research article highlights a novel method for synthesizing 2-Bromo-5-nitrobenzotrifluoride, a crucial component in liquid crystal material production []. The low-temperature bromination reaction is critical in this process as it allows for the selective bromination of 2-amido-5-nitrobenzotrifluoride without affecting other functional groups. This results in a high-purity product (≥ 99.5%) suitable for liquid crystal applications.

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